4-tert-Butoxy-pyrimidine-2-carbonitrile
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Overview
Description
4-tert-Butoxy-pyrimidine-2-carbonitrile is a chemical compound with the molecular formula C9H11N3O and a molecular weight of 177.21 g/mol . It is known for its promising biological properties and has gained attention in scientific research. The compound is characterized by a tert-butoxy group attached to a pyrimidine ring, which also contains a carbonitrile group.
Preparation Methods
The synthesis of 4-tert-Butoxy-pyrimidine-2-carbonitrile involves several steps. One common method includes the reaction of tert-butyl alcohol with pyrimidine-2-carbonitrile under specific conditions to introduce the tert-butoxy group . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. Detailed synthetic routes and reaction conditions are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
4-tert-Butoxy-pyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The tert-butoxy group can be substituted with other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
4-tert-Butoxy-pyrimidine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s biological properties make it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in certain biological pathways.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-tert-Butoxy-pyrimidine-2-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-tert-Butoxy-pyrimidine-2-carbonitrile can be compared with other similar compounds such as:
4-tert-Butylpyridine: This compound has a similar structure but lacks the carbonitrile group.
Pyrimidine derivatives: Various pyrimidine derivatives with different substituents can be compared based on their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]pyrimidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-9(2,3)13-8-4-5-11-7(6-10)12-8/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPVFTFBLJDEQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC(=NC=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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